
4,4'-Bis(dibenzazepin-1-YL)biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(dibenzazepin-1-YL)biphenyl is a complex organic compound with the molecular formula C40H28N2 and a molecular weight of 536.66 g/mol This compound is characterized by the presence of two dibenzazepine moieties attached to a biphenyl core
科学的研究の応用
4,4’-Bis(dibenzazepin-1-YL)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the treatment of neurological disorders.
準備方法
The synthesis of 4,4’-Bis(dibenzazepin-1-YL)biphenyl typically involves the reaction of dibenzazepine derivatives with biphenyl compounds under specific conditions. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization for yield and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and scalability of the production process.
化学反応の分析
4,4’-Bis(dibenzazepin-1-YL)biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce hydro derivatives.
作用機序
The mechanism of action of 4,4’-Bis(dibenzazepin-1-YL)biphenyl involves its interaction with specific molecular targets and pathways. The compound’s dibenzazepine moieties are known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in neuronal function and behavior . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may act as a modulator of neurotransmitter systems.
類似化合物との比較
4,4’-Bis(dibenzazepin-1-YL)biphenyl can be compared with other similar compounds, such as:
4,4’-Bis(dihydro-dibenzazepin-1-YL)biphenyl: This compound has a similar structure but includes dihydro derivatives, which may exhibit different chemical and biological properties.
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: This compound features phenanthroimidazole moieties, which can alter its electronic and optical properties.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '4,4'-Bis(dibenzazepin-1-YL)biphenyl' involves the condensation of two molecules of dibenzazepine with a molecule of biphenyl. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain the desired product.", "Starting Materials": [ "Dibenzazepine", "Biphenyl", "Catalyst" ], "Reaction": [ "Step 1: Dibenzazepine is reacted with the catalyst to form an intermediate.", "Step 2: The intermediate is then reacted with another molecule of dibenzazepine to form a dimer.", "Step 3: The dimer is then reacted with biphenyl in the presence of the catalyst to form '4,4'-Bis(dibenzazepin-1-YL)biphenyl'.", "Step 4: The product is purified and isolated using standard techniques." ] } | |
CAS番号 |
204200-08-8 |
分子式 |
C40H28N2 |
分子量 |
536.7 g/mol |
IUPAC名 |
11-[4-(4-benzo[b][1]benzazepin-11-ylphenyl)phenyl]benzo[b][1]benzazepine |
InChI |
InChI=1S/C40H28N2/c1-5-13-37-31(9-1)17-18-32-10-2-6-14-38(32)41(37)35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-39-15-7-3-11-33(39)19-20-34-12-4-8-16-40(34)42/h1-28H |
InChIキー |
MPIMJBPUGIBQQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CNC3=CC=CC(=C23)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=C7C8=CC=CC=C8C=CNC7=CC=C6 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C=CC8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)
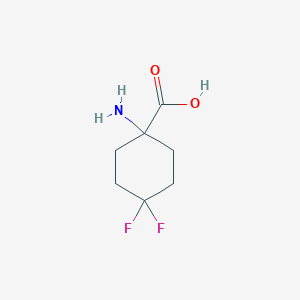
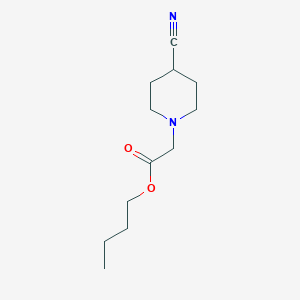
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)
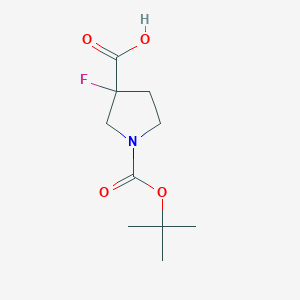
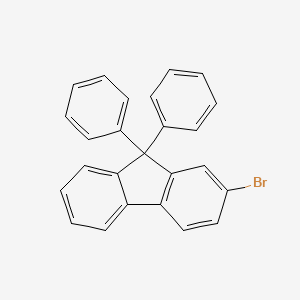
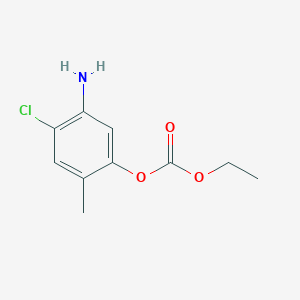
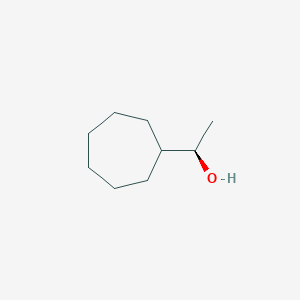
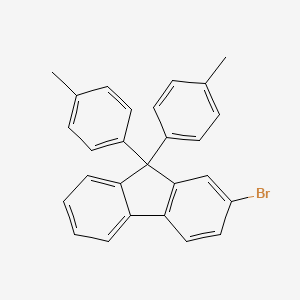
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)
![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)
![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

